molecular formula C17H17NO B8669630 1-Benzyl-2-ethyl-1H-indol-4-OL

1-Benzyl-2-ethyl-1H-indol-4-OL

Cat. No.: B8669630
M. Wt: 251.32 g/mol
InChI Key: NOJRMCOLPORPBZ-UHFFFAOYSA-N
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Description

1-Benzyl-2-ethyl-1H-indol-4-ol (C₁₇H₁₇NO) is a substituted indole derivative featuring a benzyl group at position 1, an ethyl group at position 2, and a hydroxyl group at position 4 of the indole scaffold. Indole derivatives are widely studied for their biological activities, including antioxidant, antimicrobial, and enzyme-inhibitory properties. The hydroxyl group at position 4 may enhance hydrogen-bonding interactions, influencing solubility and binding affinity in biological systems.

Properties

Molecular Formula

C17H17NO

Molecular Weight

251.32 g/mol

IUPAC Name

1-benzyl-2-ethylindol-4-ol

InChI

InChI=1S/C17H17NO/c1-2-14-11-15-16(9-6-10-17(15)19)18(14)12-13-7-4-3-5-8-13/h3-11,19H,2,12H2,1H3

InChI Key

NOJRMCOLPORPBZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(N1CC3=CC=CC=C3)C=CC=C2O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substitution Patterns

Table 1: Structural Comparison of Indole Derivatives

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups
1-Benzyl-2-ethyl-1H-indol-4-ol 1-Benzyl, 2-Ethyl, 4-OH C₁₇H₁₇NO 251.33* Hydroxyl, Benzyl, Ethyl
5-Benzoyl-2-(1H-indol-3-yl)-...* 5-Benzoyl, 3-Indolyl, 4-Methylphenyl C₂₉H₂₁N₂O₂ 429.49 Benzoyl, Dihydrofuran, Nitrile
Benzoic acid, 4-(1H-indol-1-ylmethyl) 1-Indolylmethyl, 4-COOH C₁₆H₁₃NO₂ 251.28 Carboxylic Acid, Indole
(1-Benzyl-4-fluoro-1H-indol-3-yl)methanol 1-Benzyl, 4-F, 3-CH₂OH C₁₆H₁₅FNO 256.30 Fluorine, Hydroxymethyl
3-(2-Azidoethyl)-1H-indol-5-ol 5-OH, 3-Azidoethyl C₁₀H₁₀N₄O 202.21 Azide, Hydroxyl
SL-2417 (Benzo[e]indolium derivative) Complex fused rings, Dimethyl C₃₃H₂₉N₂O₂ 497.3 Cyclobutene, Quaternary N

*Calculated from molecular formula.
*Full name truncated for space; see for details.

Key Observations:
  • Substitution Position: The hydroxyl group in this compound at position 4 distinguishes it from analogs like 3-(2-azidoethyl)-1H-indol-5-ol (hydroxyl at position 5) and (1-benzyl-4-fluoro-1H-indol-3-yl)methanol (fluorine at position 4) .
  • Functional Groups : Carboxylic acid in Benzoic acid, 4-(1H-indol-1-ylmethyl) enhances hydrophilicity compared to the hydrophobic benzyl/ethyl groups in the target compound . Fluorine substitution in may improve metabolic stability .
Key Observations:
  • Lower yields in click chemistry (30% ) contrast with higher yields (77% ) in phase-transfer alkylation, highlighting reaction efficiency disparities.

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